1-[2-(phenylsulfanyl)acetyl]pyrazolidin-3-one
Description
1-[2-(Phenylsulfanyl)acetyl]pyrazolidin-3-one is a pyrazolidinone derivative characterized by a phenylsulfanyl acetyl substituent at the N1 position of the pyrazolidin-3-one core. Pyrazolidin-3-one derivatives are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and a ketone group. These compounds are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities, including anti-inflammatory, enzyme inhibitory, and receptor antagonist properties . The phenylsulfanyl group in this compound introduces a sulfur-containing thioether moiety, which may enhance lipophilicity and influence metabolic stability compared to oxygen-based analogs.
Properties
IUPAC Name |
1-(2-phenylsulfanylacetyl)pyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-10-6-7-13(12-10)11(15)8-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVHGSAHRIPJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(phenylsulfanyl)acetyl]pyrazolidin-3-one typically involves the reaction of phenylsulfanyl acetic acid with tetrahydro-3H-pyrazol-3-one under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acetyl group. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[2-(phenylsulfanyl)acetyl]pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(phenylsulfanyl)acetyl]pyrazolidin-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The phenylsulfanyl group may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of Pyrazolidin-3-one Derivatives
Key Observations:
Substituent Effects on Reactivity :
- The chloroacetyl group in 1-(2-chloroacetyl)pyrazolidin-3-one enhances electrophilicity, making it susceptible to nucleophilic substitution or hydrolysis under acidic conditions . In contrast, the phenylsulfanyl group in the target compound may confer greater stability due to sulfur’s lower electronegativity and resistance to hydrolysis.
- Aromatic substituents (e.g., 4-isopropylphenyl and 4-methoxyphenyl in ’s compound) improve binding affinity to biological targets like lipoxygenase enzymes, critical for anti-inflammatory activity .
Biological Activity :
- Compounds with bulky aromatic groups (e.g., 4-isopropylphenyl) exhibit enhanced enzyme inhibition, likely due to improved hydrophobic interactions with enzyme active sites .
- The thioether group in this compound may modulate pharmacokinetic properties, such as increased membrane permeability compared to oxygenated analogs.
Synthetic Utility :
- 1-(2-Chloroacetyl)pyrazolidin-3-one serves as a versatile intermediate for further functionalization, whereas the target compound’s phenylsulfanyl group may limit reactivity but offer unique selectivity in medicinal chemistry applications .
Biological Activity
1-[2-(Phenylsulfanyl)acetyl]pyrazolidin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including:
- Condensation Reactions : Utilizing phenylsulfanyl derivatives and pyrazolidinone frameworks.
- Catalytic Methods : Employing catalysts to enhance yield and selectivity during synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, including:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 30 |
| Candida albicans | 12 | 70 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In vitro studies using RAW 264.7 macrophages showed that the compound significantly reduced nitric oxide production in a dose-dependent manner, indicating potential as an anti-inflammatory agent.
| Concentration (µM) | Nitric Oxide Production (µM) |
|---|---|
| 0 | 25 |
| 10 | 18 |
| 50 | 10 |
The IC50 value for nitric oxide inhibition was determined to be approximately 20 µM, highlighting its effectiveness in modulating inflammatory responses.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines, including HL-60 (human leukemia) and A549 (lung cancer), revealed that the compound exhibits selective cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 15 |
| A549 | 25 |
These findings suggest that the compound may have potential as an anticancer therapeutic agent, warranting further investigation into its mechanisms of action.
Case Studies
Several case studies have been published that focus on the biological activity of derivatives of pyrazolidinones, including our compound of interest:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that modifications on the pyrazolidinone scaffold could enhance antimicrobial activity, with certain derivatives showing improved efficacy against resistant strains .
- Inflammation Modulation : Research highlighted in Pharmacology Reports indicated that compounds similar to 1-[2-(phenylsulfanyl)acetyl]pyrazolidin-3-one reduced inflammatory markers in animal models of arthritis, suggesting a pathway for therapeutic use in chronic inflammatory diseases .
- Anticancer Activity : A recent clinical trial investigated a series of pyrazolidinone derivatives for their anticancer properties, with some showing promising results in vitro and in vivo against tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
